2-phenylpyrimidine-5-carbonyl Chloride
Overview
Description
Preparation Methods
2-Phenylpyrimidine-5-carbonyl chloride can be synthesized from 2-phenylpyrimidine-5-carboxylic acid . The synthetic route typically involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Scientific Research Applications
2-Phenylpyrimidine-5-carbonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antibacterial, and antiviral properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenylpyrimidine-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-Phenylpyrimidine-5-carbonyl chloride can be compared with other similar compounds such as:
2-Phenylpyrimidine-5-carboxylic acid: The precursor to this compound, which has a carboxylic acid group instead of a carbonyl chloride group.
2-Phenylpyrimidine-5-methyl ester: A derivative with a methyl ester group, which has different reactivity and applications compared to the carbonyl chloride.
Properties
IUPAC Name |
2-phenylpyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPJRINUUKTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442766 | |
Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122774-00-9 | |
Record name | 2-phenylpyrimidine-5-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylpyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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